4-F-PyMcN

Description

Overview of Muscarinic Receptor Subtypes and Their Physiological Roles

The muscarinic receptor family consists of five distinct subtypes, designated M1 through M5. guidetopharmacology.orgresearchgate.netmdpi.compnas.org These subtypes are classified based on their molecular structure, pharmacological properties, and the intracellular signaling pathways they activate. guidetopharmacology.orgresearchgate.netmdpi.com

M1 receptors: Primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. guidetopharmacology.orgpnas.orgtandfonline.com M1 receptors are abundant in the cerebral cortex, hippocampus, and striatum, where they play critical roles in cognitive functions such as learning and memory. tandfonline.comnih.govnih.govrsc.org They are also found in sympathetic ganglia and glands. caymanchem.comacnp.orgslideshare.net

M2 receptors: Primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, reducing cAMP levels, and activate inwardly rectifying potassium channels, leading to hyperpolarization. guidetopharmacology.orgpnas.org M2 receptors are predominantly found in the heart, where they mediate the slowing of heart rate. guidetopharmacology.orgpnas.org They are also present in smooth muscle and the central nervous system. guidetopharmacology.orgpnas.org

M3 receptors: Coupled to Gq/11 proteins, similar to M1 receptors. guidetopharmacology.orgpnas.org M3 receptors are widely expressed in smooth muscle and glands, mediating contraction of smooth muscle (e.g., in the airways, gastrointestinal tract, and bladder) and stimulating glandular secretions (e.g., saliva). guidetopharmacology.orgmdpi.compnas.orgnih.govresearchgate.net

M4 receptors: Coupled to Gi/o proteins, similar to M2 receptors. guidetopharmacology.orgpnas.org M4 receptors are found in the central nervous system, particularly in the striatum, and are involved in regulating dopamine (B1211576) release and motor control. guidetopharmacology.orgpnas.org They are also implicated in the modulation of learning and memory. rsc.orgbms.com

M5 receptors: Coupled to Gq/11 proteins, similar to M1 and M3 receptors. guidetopharmacology.orgpnas.org M5 receptors have a more restricted distribution in the brain, including the substantia nigra and hippocampus, and their precise physiological roles are still being investigated, but they may be involved in dopamine release and drug dependence. pnas.orgmdpi.com

The diverse coupling to different G proteins (Gq/11 for M1, M3, M5 and Gi/o for M2, M4) underlies the varied physiological responses mediated by these receptor subtypes. guidetopharmacology.orgpnas.org

The Cholinergic System and its Relevance in Neurological Function

The cholinergic system, utilizing acetylcholine (B1216132) as its primary neurotransmitter, is integral to numerous neurological functions. Cholinergic neurons provide significant innervation to key brain regions, including the cerebral cortex, hippocampus, and striatum. nih.govwikipedia.org This widespread innervation underscores the system's critical role in cognitive processes such as memory, learning, attention, and executive function. tandfonline.comnih.govnih.govrsc.org

Dysfunction within the cholinergic system has been strongly implicated in the pathophysiology of several neurological and psychiatric disorders. nih.govtandfonline.comnih.govrsc.orgwikipedia.org For instance, the degeneration of basal forebrain cholinergic neurons, which project to the cortex and hippocampus, is a prominent feature of Alzheimer's disease and contributes significantly to the associated memory deficits. tandfonline.comnih.govwikipedia.org Abnormal muscarinic receptor function has also been correlated with conditions such as Parkinson's disease, schizophrenia, and epilepsy. nih.govrsc.org Research indicates that both nicotinic and muscarinic receptors play a role in the dopamine reward system pathway. nih.gov

The cholinergic system also influences neuronal development, including cell growth, survival, differentiation, and synapse formation. nih.gov

Historical Development of Muscarinic Agonists and Antagonists Leading to 4-F-PyMcN

The pharmacological investigation of muscarinic receptors has a long history, beginning with the study of natural alkaloids like muscarine (B1676868) and atropine. Early research identified that acetylcholine's effects could be selectively mimicked by muscarine and blocked by atropine, leading to the initial characterization of muscarinic receptors. researchgate.net

The recognition of distinct muscarinic receptor subtypes emerged gradually through pharmacological studies using various agonists and antagonists. Early work, for example, differentiated muscarinic receptors based on their location and response to certain compounds, such as the effects of acetylcholine on sympathetic ganglia versus effector organs like the heart. acnp.org

A significant challenge in developing subtype-selective muscarinic ligands has been the high degree of conservation in the orthosteric (acetylcholine binding) site across the five receptor subtypes. guidetopharmacology.orgnih.govmdpi.comacs.orgresearchgate.net This structural similarity makes it difficult to design compounds that bind with high affinity and selectivity to only one subtype. guidetopharmacology.orgnih.govmdpi.com

The development of compounds with some degree of subtype preference, even if not absolute selectivity, provided valuable tools for research. This historical context of seeking selective ligands laid the groundwork for the synthesis and investigation of novel compounds like this compound.

The Pharmacological Significance of McN-A-343 as a Functionally Selective M1 Agonist

McN-A-343 (4-(m-Chlorophenylcarbamoyloxy)-2-butynyltrimethylammonium chloride) holds a notable place in the history of muscarinic receptor pharmacology, particularly in the study of M1 receptors. Its unusual pharmacological profile was first described in the early 1960s, where it appeared to selectively stimulate muscarinic receptors in sympathetic ganglia, which are now known to be primarily M1 receptors. acnp.orgnih.gov This observation was significant as it provided early pharmacological evidence for the existence of different muscarinic receptor subtypes. acnp.org

Although initially considered a selective M1 agonist, subsequent research revealed that McN-A-343 is a partial agonist with similar binding affinity across all five muscarinic receptor subtypes. caymanchem.comnih.govresearchgate.net Its apparent selectivity for M1 receptors is attributed to its higher efficacy at the M1 (and M4) subtypes compared to M2 and M3 receptors. nih.govresearchgate.net Furthermore, its action is influenced by factors such as receptor density and the efficiency of receptor coupling to downstream signaling pathways. nih.govresearchgate.net McN-A-343 has also been shown to have non-muscarinic actions and can act as a "bitopic agonist," binding to both the orthosteric and an allosteric site on the M2 receptor. nih.govresearchgate.net

Despite its limitations in terms of absolute binding selectivity, McN-A-343 has been widely used as a pharmacological tool to functionally distinguish responses mediated by M1 receptors, particularly in the central nervous system. acnp.orgnih.gov Its unique profile as a functionally selective M1 agonist provided a starting point for the development of novel compounds aiming for improved M1 selectivity, such as this compound. nih.govresearchgate.net

The Academic and Research Imperative for Novel M1-Selective Muscarinic Ligands such as this compound

The critical roles of M1 muscarinic receptors in cognitive function and their implication in neurological disorders like Alzheimer's disease and schizophrenia have driven a strong academic and research imperative to develop novel M1-selective ligands. nih.govtandfonline.comnih.govrsc.orgbms.commdpi.comfrontiersin.org M1 receptor activation has shown promise in preclinical models for enhancing cognition and potentially addressing the underlying pathophysiology of these conditions. nih.govrsc.org

However, the development of highly selective M1 agonists targeting the orthosteric site has been challenging due to the high sequence homology of this site across all muscarinic subtypes. guidetopharmacology.orgnih.govmdpi.comacs.orgresearchgate.net Non-selective muscarinic agonists often lead to undesirable peripheral side effects mediated by other subtypes, such as cardiovascular effects (M2) and gastrointestinal issues (M3). nih.gov

This challenge has led researchers to explore alternative strategies, including the development of ligands that target allosteric binding sites, which are less conserved than the orthosteric site, or bitopic ligands that interact with both sites. nih.govmdpi.comacs.orgresearchgate.net These approaches aim to achieve greater subtype selectivity and potentially a better therapeutic profile.

The search for novel M1-selective ligands is crucial for several reasons:

Understanding M1 Receptor Biology: Highly selective ligands are invaluable tools for dissecting the precise physiological roles of M1 receptors in complex biological systems and distinguishing them from the effects of other muscarinic subtypes.

Developing Therapeutics: M1 receptors represent a promising therapeutic target for cognitive deficits and other symptoms associated with neurological disorders. nih.govrsc.orgbms.commdpi.com Selective agonists could potentially offer therapeutic benefits with reduced off-target effects compared to less selective compounds. nih.govmdpi.com

Exploring Functional Selectivity: Research into compounds like McN-A-343 and its analogs, such as this compound, highlights the concept of functional selectivity, where a ligand may show preference for activating certain signaling pathways or producing specific cellular responses through a particular receptor subtype, even if its binding affinity is not highly selective. nih.govnih.gov Investigating such compounds helps to understand the complexities of receptor activation and signaling.

The development and study of compounds like this compound are part of this ongoing effort to discover and characterize novel muscarinic ligands with improved selectivity profiles, particularly for the M1 receptor, to advance both basic research and the potential for new therapeutic interventions. nih.govresearchgate.net

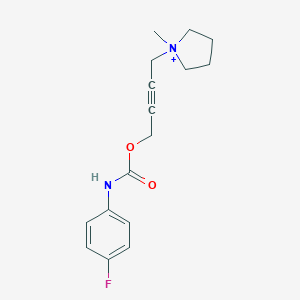

Structure

3D Structure

Properties

CAS No. |

147047-25-4 |

|---|---|

Molecular Formula |

C16H20FN2O2+ |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

4-(1-methylpyrrolidin-1-ium-1-yl)but-2-ynyl N-(4-fluorophenyl)carbamate |

InChI |

InChI=1S/C16H19FN2O2/c1-19(10-2-3-11-19)12-4-5-13-21-16(20)18-15-8-6-14(17)7-9-15/h6-9H,2-3,10-13H2,1H3/p+1 |

InChI Key |

QPJXLGDWRGOCFK-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |

Canonical SMILES |

C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |

Other CAS No. |

147047-25-4 |

Synonyms |

1-methyl-1-(4-((4-fluorophenylcarbamoyl)oxy)butynyl)pyrrolidinium 4-F-PyMcN plus |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of 4 F Pymcn

Rational Design and Retrosynthetic Analysis of 4-F-PyMcN Analogues

The rational design of this compound and its analogues stems from structure-activity relationship studies of the functionally M1-selective quaternary ammonium (B1175870) compound McN-A-343 researchgate.netnih.gov. The hypothesis driving this research was that M1-selective agonists capable of penetrating the central nervous system (CNS) could potentially improve memory and cognitive function and possibly delay the progression of Alzheimer's disease researchgate.net. McN-A-343, being a quaternary ammonium compound, is permanently charged and typically has limited ability to cross the blood-brain barrier wikipedia.org. Therefore, the design strategy involved developing uncharged, tertiary amine analogues that might exhibit improved CNS penetration while retaining desirable muscarinic receptor activity researchgate.net.

Retrosynthetic analysis, a technique involving working backward from the target molecule to identify simpler starting materials and potential synthetic routes, would have been employed in the design of this compound ias.ac.insolubilityofthings.comnumberanalytics.com. This process involves imaginary bond cleavages (disconnections) and functional group interconversions (FGIs) to simplify the molecular structure until readily available precursors are identified solubilityofthings.comamazonaws.com. While the specific retrosynthetic steps for this compound are not explicitly detailed in the search results, the general principles of retrosynthetic analysis would guide the selection of appropriate reactions and intermediates to construct the target molecule from simpler building blocks containing the fluorophenyl, carbamate (B1207046), butynyl, and pyrrolidine (B122466) functionalities solubilityofthings.comegrassbcollege.ac.in.

Laboratory-Scale Synthesis Procedures for this compound

Laboratory-scale synthesis procedures for this compound involve the chemical reactions necessary to assemble its molecular structure from precursor molecules. Although a detailed step-by-step protocol for this compound synthesis was not found, its identification as a tertiary amine derived from McN-A-343 suggests a synthetic route that likely involves the formation of the carbamate linkage and the attachment of the 4-fluorophenyl and pyrrolidine moieties to a 2-butynyl core researchgate.netnih.gov.

Tertiary amines can be synthesized through various methods, including the alkylation of secondary amines or reductive amination of enamines or amides youtube.com. Given the structure of this compound, a possible synthetic approach could involve the reaction of a pyrrolidine derivative with a suitably functionalized 2-butynyl intermediate and the subsequent formation of the 4-fluorophenylcarbamate group.

Contributions of Specific Research Groups to this compound Synthesis

Research conducted at institutions such as Goethe University Frankfurt has contributed to the synthesis and characterization of muscarinic ligands, including this compound, as part of efforts to develop CNS-penetrant M1 agonists researchgate.net. While specific synthetic methodologies developed by individual research groups for this compound are not extensively detailed in the provided snippets, the compound's emergence from structure-activity relationship studies linked to McN-A-343 highlights the synthetic work undertaken in this area researchgate.net. Other research groups are broadly involved in organic synthesis and the development of new synthetic methodologies, which could be relevant to the preparation of compounds like this compound kyoto-u.ac.jphelmholtz-hips.dedigs-ils.phdsynorgfun.com.

Identification of this compound as a Tertiary Amine Derived from Structure-Activity Relationship Studies of McN-A-343

This compound was identified as a tertiary amine through structure-activity relationship (SAR) studies based on the structure of McN-A-343 researchgate.netnih.gov. McN-A-343 is a quaternary ammonium compound, specifically 4-[[[(3-chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride nih.gov. SAR studies aim to understand how modifications to a molecule's structure affect its biological activity nih.gov. In this context, researchers modified the structure of McN-A-343 to explore how changes, such as the replacement of the quaternary ammonium group with a tertiary amine, would impact muscarinic receptor binding and functional selectivity, as well as properties relevant to CNS penetration researchgate.net. The resulting compound, this compound, is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms thermofisher.comwikipedia.orglibretexts.org. This structural difference from the quaternary ammonium of McN-A-343 is significant because tertiary amines are uncharged under physiological conditions, unlike the permanently charged quaternary ammonium compounds wikipedia.orgwikipedia.org. This uncharged nature is hypothesized to facilitate passage across biological membranes, including the blood-brain barrier researchgate.net.

Characterization of the Non-Quaternary Amine Structure of this compound

The structure of this compound is characterized by the presence of a tertiary amine group, distinguishing it from quaternary ammonium compounds researchgate.netkit.edu. A tertiary amine nitrogen is bonded to three organic substituents and possesses a lone pair of electrons wikipedia.orglibretexts.org. This structural feature is crucial as it dictates the compound's charge state, which is pH-dependent. Unlike quaternary ammonium ions that carry a permanent positive charge, tertiary amines can be protonated to form a positively charged species, but they exist in an uncharged form at physiological pH or in less acidic environments wikipedia.orgwikipedia.org.

Structural characterization techniques such as NMR spectroscopy and X-ray diffraction are commonly used to confirm the molecular structure of synthesized compounds, including the nature of the amine group mdpi.comrsc.orgnih.gov. These methods provide detailed information about the arrangement of atoms and the types of bonds within the molecule, allowing for the definitive identification of this compound as a tertiary amine mdpi.com.

Synthesis and Structural Aspects of Related Quaternary Ammonium Compounds (e.g., this compound+)

Quaternary ammonium compounds, such as the hypothetical this compound+ (the protonated or alkylated form of this compound), are characterized by a nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge wikipedia.org. The synthesis of quaternary ammonium compounds is typically achieved by the alkylation of tertiary amines wikipedia.orggoogle.com. This involves the reaction of a tertiary amine with an alkylating agent, such as an alkyl halide, which results in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center wikipedia.orggoogle.com.

In the context of this compound, its related quaternary ammonium compound would be formed by the addition of an alkyl group (e.g., methyl) to the tertiary nitrogen atom. This quaternization reaction would result in a permanently charged species, this compound+, with a counterion wikipedia.org.

The synthesis and structural characterization of both the tertiary amine this compound and its related quaternary ammonium form are important for understanding the relationship between structure, charge, and biological activity, particularly in the context of developing compounds with specific pharmacological properties like CNS penetration and receptor selectivity researchgate.netkit.edu.

Comprehensive In Vitro Pharmacological Profiling of this compound and Analogues

Comprehensive in vitro studies utilizing pharmacological and radioligand binding techniques have been conducted to characterize the muscarinic profile of this compound and its related quaternary analogue, this compound+ nih.govnih.gov. These investigations aimed to determine the binding affinities and functional activities of these compounds at different muscarinic receptor subtypes.

Receptor Binding Studies Utilizing Radioligand Techniques

Radioligand binding studies are essential for determining the affinity of a compound for a specific receptor. These studies involve using a radioactively labeled ligand that binds to the receptor, and then measuring the displacement of this labeled ligand by the test compound.

Determination of Apparent Binding Affinities (pKi Values) for Muscarinic Receptor Subtypes (M1, M2, M3, M4)

While detailed pKi values across all muscarinic receptor subtypes specifically for the tertiary amine this compound were not explicitly provided in the examined literature in a comprehensive table format, studies have reported binding data for the related quaternary compound, this compound+. This compound+ demonstrated limited binding selectivity across the four muscarinic receptor subtypes (M1, M2, M3, and M4) nih.govnih.gov. Apparent affinity constants (pKi values) for this compound+ were reported as 5.8 for M1, 5.2 for M2, 5.6 for M3, and 5.7 for M4 muscarinic receptor subtypes nih.govnih.gov.

For this compound (the tertiary amine), functional studies in rabbit vas deferens allowed for the estimation of apparent affinity (pKA values), which were reported as 5.99 and 6.21 nih.gov. Although not direct binding affinities (pKi), these values provide an indication of the compound's interaction with M1 receptors in this tissue. One study also indicated that this compound had a 4-fold higher affinity for M1 than M2 receptors, based on pKi or pKL values, likely referencing comparisons drawn from data that included the quaternary analogue nih.gov.

| Compound | Receptor Subtype | pKi (Apparent Affinity) |

| This compound+ | M1 | 5.8 nih.govnih.gov |

| This compound+ | M2 | 5.2 nih.govnih.gov |

| 4-PyMcN+ | M3 | 5.6 nih.govnih.gov |

| This compound+ | M4 | 5.7 nih.govnih.gov |

Note: Comprehensive pKi values for the tertiary amine this compound across all subtypes were not available in the provided sources. The pKi values listed are for the quaternary analogue, this compound+.

Functional Agonist Activity at M1 Receptors

Functional assays are crucial for understanding how a compound activates a receptor and elicits a biological response. This compound has been characterized for its agonist activity, particularly at M1 receptors.

Assessment of Potency (pEC50) in Isolated Tissue Preparations (e.g., Rabbit Vas Deferens, Rat Duodenum)

This compound has been shown to be a potent agonist at M1 receptors in isolated tissue preparations, specifically in rabbit vas deferens and rat duodenum nih.govnih.gov. The potency of a compound is typically expressed as the pEC50 value, which is the negative logarithm of the effective molar concentration of an agonist that produces 50% of the maximum possible effect.

The pEC50 values determined for this compound were 6.24 in rabbit vas deferens and 5.47 in rat duodenum nih.govnih.gov. These values indicate the concentration at which this compound is functionally active as an M1 agonist in these tissues.

| Tissue | Receptor Subtype | pEC50 |

| Rabbit Vas Deferens | M1 | 6.24 nih.govnih.gov |

| Rat Duodenum | M1 | 5.47 nih.govnih.gov |

Evaluation of Receptor Reserve Status for this compound in Functional Assays

Receptor reserve refers to the phenomenon where a maximal response can be elicited even when only a fraction of the receptors are occupied by an agonist. The presence or absence of receptor reserve can influence the relationship between receptor occupancy and functional response.

Studies investigating the functional activity of this compound in rabbit vas deferens found no evidence of receptor reserve for this compound in this tissue nih.govnih.gov. This suggests that in the rabbit vas deferens, a significant proportion of M1 receptors need to be occupied by this compound to elicit a functional response, and the potency (pEC50) and apparent affinity (pKA) values were reported to be similar nih.govnih.gov.

Functional Antagonist and Partial Agonist Activity at M2 and M3 Receptors

Beyond its agonist activity at M1 receptors, the functional profile of this compound at other muscarinic receptor subtypes, specifically M2 and M3, has also been examined.

Research indicates that this compound acts as a very weak partial agonist or a competitive antagonist at guinea-pig cardiac M2 and ileal M3 receptors nih.govnih.gov. This contrasts with its more potent agonist activity observed at M1 receptors, highlighting a degree of functional selectivity for the M1 subtype. The nature of the activity (partial agonism or competitive antagonism) and its weakness at M2 and M3 receptors further differentiate the pharmacological profile of this compound across muscarinic receptor subtypes.

Characterization of Interactions with Guinea-Pig Cardiac M2 and Ileal M3 Receptors

Studies examining the effects of this compound and this compound+ on muscarinic receptors in isolated guinea-pig tissues have provided insights into their activity at the M2 and M3 subtypes. Research indicates that both this compound and this compound+ act as very weak partial agonists or competitive antagonists at guinea-pig cardiac M2 and ileal M3 receptors. nih.govresearchgate.net

For a related tertiary carbamate, (S)-4-F-MePyMcN, competitive antagonism was observed at guinea-pig atria (M2) and ileum (M3). The pA2 values reported for (S)-4-F-MePyMcN were 7.39 at M2 receptors in guinea-pig atria and 6.82 at M3 receptors in guinea-pig ileum. researchgate.net

Detailed Analysis of Functional Selectivity of this compound Across Muscarinic Receptor Subtypes

Detailed pharmacological characterization has revealed that this compound and this compound+ exhibit functional selectivity, particularly for the M1 muscarinic receptor subtype. Both compounds have been found to be potent agonists at M1 receptors in preparations such as the rabbit vas deferens and rat duodenum. nih.govresearchgate.net

Reported pEC50 values for the agonistic effects at M1 receptors include 6.24 for this compound and 6.96 for this compound+ in rabbit vas deferens, and 5.47 for this compound and 6.38 for this compound+ in rat duodenum. nih.govresearchgate.net

In contrast to their M1 agonism, this compound and this compound+ demonstrate significantly lower efficacy or antagonistic properties at M2 and M3 receptors in guinea-pig tissues. nih.govresearchgate.net The functional selectivity of this compound for M1 receptors in rabbit vas deferens appears not to be solely dependent on a higher affinity for this subtype, as its affinity for M1 receptors was only approximately 3-fold higher than for M2 and M3 receptors in binding assays. researchgate.net

Binding studies with this compound+ have indicated only limited binding selectivity across the four muscarinic receptor subtypes (M1, M2, M3, and M4), with apparent affinity constants (pKi) reported as 5.8, 5.2, 5.6, and 5.7 for M1, M2, M3, and M4 receptors, respectively. nih.gov

The functional selectivity profile suggests that these compounds, particularly the non-quaternary this compound, could serve as valuable tools for studying muscarinic receptor mechanisms and potentially as starting points for developing drugs targeting central cholinergic function via M1 receptors. nih.gov

| Compound | Receptor Subtype (Tissue) | Effect | pEC50 | pKA | pA2 | pKi |

|---|---|---|---|---|---|---|

| This compound | M1 (Rabbit vas deferens) | Agonist | 6.24 | 5.99, 6.21 | - | - |

| This compound | M1 (Rat duodenum) | Agonist | 5.47 | - | - | - |

| This compound | M2 (Guinea-pig atria) | Weak Partial Agonist/Antagonist | - | - | - | - |

| This compound | M3 (Guinea-pig ileum) | Weak Partial Agonist/Antagonist | - | - | - | - |

| This compound+ | M1 (Rabbit vas deferens) | Agonist | 6.96 | - | - | - |

| This compound+ | M1 (Rat duodenum) | Agonist | 6.38 | - | - | - |

| This compound+ | M2 (Guinea-pig atria) | Weak Partial Agonist/Antagonist | - | - | - | - |

| This compound+ | M3 (Guinea-pig ileum) | Weak Partial Agonist/Antagonist | - | - | - | - |

| This compound+ | M1 (Binding) | - | - | - | - | 5.8 |

| This compound+ | M2 (Binding) | - | - | - | - | 5.2 |

| This compound+ | M3 (Binding) | - | - | - | - | 5.6 |

| This compound+ | M4 (Binding) | - | - | - | - | 5.7 |

| (S)-4-F-MePyMcN | M2 (Guinea-pig atria) | Competitive Antagonist | - | - | 7.39 | - |

| (S)-4-F-MePyMcN | M3 (Guinea-pig ileum) | Competitive Antagonist | - | - | 6.82 | - |

Modulation of Neurotransmitter Release by this compound Analogues

Analogues of this compound have been investigated for their ability to modulate neurotransmitter release, particularly in the context of muscarinic receptor interactions on nerve terminals. For instance, the related compound (S)-4-F-MePyMcN has been noted for its M2-antagonistic properties. researchgate.netresearchgate.net This M2 antagonism can lead to an increase in acetylcholine (B1216132) release by blocking inhibitory M2 autoreceptors located on cholinergic nerve terminals. researchgate.netresearchgate.net

Agonistic Effects of this compound+ on Evoked Noradrenaline Overflow

The effects of this compound+ on evoked noradrenaline overflow have been studied in preparations such as the rabbit isolated vas deferens. At a stimulation frequency of 1 Hz, this compound+ was found to decrease the stimulation-evoked release of endogenous noradrenaline. nih.gov This indicates an agonistic effect of this compound+ on prejunctional muscarinic receptors that modulate noradrenaline release in this tissue.

The potency of this compound+ in inhibiting evoked noradrenaline release was quantified, with an EC50 value of 0.48 µM reported. nih.gov The observed agonistic activity of this compound+, alongside the high antagonistic potency of M1-preferring antagonists like pirenzepine (B46924) and (R)-trihexyphenidyl in blocking this effect, suggests the involvement of M1 receptors in the inhibition of evoked noradrenaline overflow in this preparation. nih.gov

| Compound | Tissue | Stimulation Frequency | Effect on Noradrenaline Overflow | EC50 (µM) |

|---|---|---|---|---|

| This compound+ | Rabbit isolated vas deferens | 1 Hz | Decrease | 0.48 |

Structure Activity Relationship Sar Studies for M1 Receptor Selectivity Based on the 4 F Pymcn Scaffold

Systematic Modifications of the 4-F-PyMcN Molecular Structure

Systematic molecular modifications of the this compound scaffold were undertaken with the primary goal of increasing its potency and improving its selectivity for specific muscarinic receptor subtypes. Molecular modification, a strategy in drug discovery, involves chemically altering a known compound to enhance its usefulness, including improving specificity for a target site, increasing potency, and optimizing pharmacological properties. nih.gov In the context of this compound, researchers synthesized several new derivatives to explore the impact of structural changes on its pharmacological profile. caymanchem.comnih.gov Among these derivatives, (S)-4-(4-fluorophenylcarbamoyloxy)-1-methyl-2-butynylpyrrolidine, known as 4-F-MePyMcN, emerged as particularly promising, indicating that methylation played a key role in optimizing the compound's properties. caymanchem.comnih.gov

Design, Synthesis, and Pharmacological Evaluation of Advanced this compound Derivatives

The design and synthesis of advanced this compound derivatives involved targeted chemical modifications followed by comprehensive pharmacological evaluation. These derivatives were characterized through various functional assays, binding studies, and biochemical analyses, including phosphoinositide (PI) turnover studies. caymanchem.comnih.gov This rigorous evaluation process was essential to understand how structural alterations influenced the compounds' interactions with muscarinic receptors.

(S)-4-(4-fluorophenylcarbamoyloxy)-1-methyl-2-butynylpyrrolidine (4-F-MePyMcN) stands out as a significant derivative of the this compound scaffold. This compound exhibits potent partial agonistic activity at M1 receptors and distinct M2-antagonistic properties. caymanchem.comnih.gov Its M2-antagonistic action is particularly notable as it leads to an increase in acetylcholine (B1216132) release by blocking M2 autoreceptors. caymanchem.comnih.gov This dual M1 agonism and M2 antagonism positions 4-F-MePyMcN as a valuable tool for future research into cognitive disorders. caymanchem.comnih.gov

In in vitro functional assays, specifically in rabbit vas deferens (an M1 receptor model), (S)-4-F-MePyMcN demonstrated potent partial agonism with a pEC50 of 7.22 and an apparent efficacy of 0.83. nih.gov For comparison, the parent compound this compound showed a pEC50 of 6.24 in the same assay. researchgate.net The reference compound McN-A-343, while also an M1 agonist, was found to be approximately 5-fold more potent than this compound at M1 receptors in rabbit vas deferens. nih.gov

Table 1: Pharmacological Activity of this compound and (S)-4-F-MePyMcN at M1 Receptors (Rabbit Vas Deferens)

| Compound | Receptor Type | Assay System | pEC50 | Apparent Efficacy | Relative Potency (vs. McN-A-343) |

| This compound | M1 | Rabbit Vas Deferens | 6.24 | Not specified | ~5-fold less potent |

| (S)-4-F-MePyMcN | M1 | Rabbit Vas Deferens | 7.22 | 0.83 | Enhanced potency |

The structural modifications leading to (S)-4-F-MePyMcN significantly impacted its pharmacological profile, yielding a compound with both M1 agonistic and M2 antagonistic properties. M1 receptors, which are widely distributed in the cerebral cortex and hippocampus, are Gq-protein coupled receptors that mobilize phosphoinositides, leading to an increase in intracellular calcium. Their activation is correlated with improved cognitive function. Conversely, M2 receptors are primarily inhibitory (Gi/o-protein coupled) and reduce cyclic AMP levels. They are present as presynaptic autoreceptors on cholinergic neurons, where their blockade can increase acetylcholine release. nih.gov

The M2-antagonistic activity of (S)-4-F-MePyMcN is particularly relevant for conditions like Alzheimer's disease, where M2 receptor antagonists, alone or in combination with M1 agonism, are considered beneficial. nih.gov Non-selective muscarinic agonists often face limitations due to peripheral side effects mediated by M2 and M3 receptors, which are abundant in peripheral tissues like the heart and lungs. Therefore, compounds like (S)-4-F-MePyMcN, which exhibit M1 agonism and M2 antagonism, represent a promising strategy to achieve therapeutic effects while minimizing undesirable peripheral cholinergic side effects. nih.gov

Characterization of (S)-4-(4-fluorophenylcarbamoyloxy)-1-methyl-2-butynylpyrrolidine (4-F-MePyMcN)

Elucidation of Key Structural Determinants for Functional Selectivity and Enhanced Potency of this compound Analogues

The SAR studies on the this compound scaffold have elucidated key structural determinants responsible for the observed functional selectivity and enhanced potency. The most significant determinant identified is the methylation at the 1-position of the pyrrolidine (B122466) ring, leading to (S)-4-F-MePyMcN. This specific modification resulted in a compound with remarkably increased M1 agonistic potency and the desirable M2-antagonistic activity. caymanchem.comnih.gov

Functional selectivity, also known as biased agonism, describes a drug's ability to differentially regulate various signaling pathways coupled to a single receptor subtype, leading to distinct cellular responses. While the orthosteric acetylcholine-binding site is highly conserved across muscarinic receptor subtypes, making selective ligand development challenging, the differences in allosteric binding sites offer opportunities to achieve subtype selectivity. The improved profile of (S)-4-F-MePyMcN suggests that the structural modification (methylation) likely influences its interaction with the M1 and M2 receptors in a way that promotes a functionally selective outcome, either by altering its binding mode or by biasing its signaling pathway activation. The development of such functionally selective compounds is a critical advancement in the search for novel therapeutics for central nervous system disorders.

Applications and Mechanistic Research Contributions of 4 F Pymcn

4-F-PyMcN as a Pharmacological Tool for Muscarinic Receptor Mechanism Elucidation

This compound has proven to be a valuable pharmacological tool for elucidating the intricate mechanisms of muscarinic receptors. Its characterization has involved comprehensive pharmacological and radioligand binding techniques, providing a detailed understanding of its interactions with various muscarinic receptor subtypes. bio-techne.com

Research has demonstrated that this compound acts as a potent agonist at M1 receptors. Specifically, studies in rabbit vas deferens showed a pEC50 of 6.24, and in rat duodenum, a pEC50 of 5.47. bio-techne.com In contrast, this compound exhibited very weak partial agonistic activity or acted as a competitive antagonist at guinea-pig cardiac M2 and ileal M3 receptors. bio-techne.com

Further investigations into its binding selectivity across four muscarinic receptor subtypes (M1, M2, M3, and M4) revealed apparent affinity constants (pKi) of 5.8, 5.2, 5.6, and 5.7, respectively, indicating limited binding selectivity. bio-techne.com Interestingly, studies in rabbit vas deferens showed no receptor reserve for this compound, with its potency (pEC50 = 6.24) and apparent affinity (pKA = 5.99 and 6.21) being comparable. bio-techne.com These findings underscore this compound's utility as a probe for understanding the functional characteristics and receptor reserve phenomena associated with muscarinic receptor activation. bio-techne.com

Table 1: Pharmacological Profile of this compound

| Receptor Subtype | Tissue/Assay | Activity Type | pEC50 / pKi (Mean) | Reference |

| M1 | Rabbit Vas Deferens | Agonist | 6.24 (pEC50) | bio-techne.com |

| M1 | Rat Duodenum | Agonist | 5.47 (pEC50) | bio-techne.com |

| M2 | Guinea-pig Cardiac | Weak Partial Agonist/Competitive Antagonist | - | bio-techne.com |

| M3 | Guinea-pig Ileal | Weak Partial Agonist/Competitive Antagonist | - | bio-techne.com |

| M1 | Binding Assay | Apparent Affinity | 5.8 (pKi) | bio-techne.com |

| M2 | Binding Assay | Apparent Affinity | 5.2 (pKi) | bio-techne.com |

| M3 | Binding Assay | Apparent Affinity | 5.6 (pKi) | bio-techne.com |

| M4 | Binding Assay | Apparent Affinity | 5.7 (pKi) | bio-techne.com |

Role of this compound in Initiating the Development of M1-Selective Agents for Central Cholinergic Function Research

The non-quaternary nature of this compound has positioned it as a crucial starting point for the development of novel drugs specifically targeting M1 receptors involved in central cholinergic function. bio-techne.com The pursuit of M1-selective agents is particularly significant for addressing neurological disorders, including Alzheimer's disease and schizophrenia, where enhancing central cholinergic function is a key therapeutic strategy. nih.govnih.govguidetopharmacology.orgalfa-chemistry.com

M1-selective agonists are hypothesized not only to improve memory and cognitive abilities but also to potentially delay disease progression in conditions like Alzheimer's. nih.govnih.gov The design of such central nervous system (CNS) active muscarinic ligands originated from compounds like McN-A-343, which subsequently led to the synthesis and characterization of this compound. nih.gov The promising preclinical reports on M1 activators (agonists or modulators) highlight their potential to add a new dimension to modulating central cholinergic function. nih.gov Activation of M1 receptors is strongly associated with enhanced memory function, driving ongoing drug development efforts for cognitive deficits. guidetopharmacology.orgalfa-chemistry.com

Investigations into M2 Autoreceptor Blockade and Subsequent Acetylcholine (B1216132) Release Enhancement by this compound Derivatives

Beyond this compound itself, its derivatives have contributed significantly to understanding the role of M2 autoreceptor blockade in enhancing acetylcholine release. Notably, (S)-4-(4-fluorophenylcarbamoyloxy)-1-methyl-2-butynylpyrrolidine (4-F-MePyMcN), a derivative of this compound, has demonstrated potent partial agonistic activity at M1 receptors alongside significant M2-antagonistic properties. nih.gov

This M2-antagonistic action is crucial because M2 muscarinic autoreceptors are known to regulate acetylcholine release in various brain regions, including the medial pontine reticular formation and the prefrontal cortex. nih.gov By blocking these M2 autoreceptors, 4-F-MePyMcN facilitates an increase in the normal release of acetylcholine. nih.govbio-techne.comnih.gov This mechanism of action is of considerable interest for therapeutic applications, particularly in conditions where increased cholinergic tone is desired, such as Alzheimer's disease. nih.gov Furthermore, M2 receptor antagonists are being explored for their utility in supraventricular bradycardia and for quantitative imaging of M2 receptors in the CNS using techniques like Positron Emission Tomography (PET). nih.gov

Perspectives and Future Research Directions for 4 F Pymcn Analogues

Unexplored Synthetic Avenues for Novel 4-F-PyMcN Derivatives

Existing research has demonstrated the feasibility of synthesizing new derivatives of this compound to enhance its pharmacological properties, such as potency and selectivity at muscarinic receptors. For instance, the synthesis and characterization of (S)-4-(4-fluorophenylcarbamoyloxy)-1-methyl-2-butynylpyrrolidine (4-F-MePyMcN) represent an effort to develop more potent and selective analogues. nih.govprotoqsar.comresearchgate.net These studies often involve modifications to the core structure of this compound, which includes a pyrrolidine (B122466) ring, a butynyl linker, and a fluorophenylcarbamoyloxy group.

While specific unexplored synthetic avenues for novel this compound derivatives are not extensively detailed in the available literature, potential directions can be inferred from general strategies in medicinal chemistry and the synthesis of related cholinergic ligands. These could include:

Skeletal Modifications: Exploring variations in the heterocyclic ring system beyond pyrrolidine, or altering the butynyl linker (e.g., introducing different chain lengths, unsaturation patterns, or cyclic elements) could lead to novel scaffolds with altered interactions at the receptor binding site.

Substituent Exploration: A systematic exploration of diverse substituents on the phenyl ring or the pyrrolidine nitrogen, beyond simple methyl groups or halogens, could yield analogues with improved potency, selectivity, or pharmacokinetic properties. This might involve incorporating a wider range of electronic and steric properties.

Stereochemical Investigations: Further in-depth studies into the stereochemistry of this compound and its analogues could reveal the preferred enantiomer for optimal activity and selectivity at specific muscarinic receptor subtypes. While some analogues have been synthesized as specific enantiomers (e.g., (S)-4-F-MePyMcN), a comprehensive stereochemical analysis across various structural modifications could be beneficial. nih.govprotoqsar.comresearchgate.net

Novel Linker Chemistries: Investigating alternative chemical linkers between the pyrrolidine core and the substituted phenylcarbamoyloxy moiety could provide new structural classes of analogues with potentially unique pharmacological profiles.

These unexplored synthetic avenues, guided by rational design based on structure-activity relationships (SAR), could lead to the discovery of novel this compound derivatives with enhanced therapeutic potential or as valuable tools for studying muscarinic receptor biology.

Potential for Advanced Receptor Signaling Pathway Studies with this compound

This compound has been identified as a potent agonist at M1 receptors, exhibiting functional selectivity. nih.govcbcs.se Studies have utilized functional assays and biochemical techniques, such as phosphatidylinositol (PI) turnover studies, to characterize its activity. protoqsar.comresearchgate.net Muscarinic receptors, being G protein-coupled receptors (GPCRs), mediate their effects through various intracellular signaling pathways depending on the receptor subtype and coupled G protein. wikipedia.orgkhanacademy.org M1 receptors are primarily coupled to Gq proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgkhanacademy.org This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC).

Future research with this compound and its analogues could delve into more advanced investigations of these receptor signaling pathways. This could include:

Detailed Pathway Dissection: Utilizing advanced techniques such as genetically encoded biosensors and live-cell imaging to monitor the kinetics and spatial dynamics of downstream signaling events, including calcium mobilization, PKC translocation, and activation of mitogen-activated protein kinases (MAPKs), in response to this compound stimulation. dtic.mil

Investigating Biased Agonism: Exploring whether this compound or its analogues exhibit biased agonism, where they selectively activate certain downstream signaling pathways over others from the same receptor subtype. This could involve comparing the activation profiles of different signaling cascades (e.g., Gq coupling vs. β-arrestin recruitment) induced by this compound and reference agonists/antagonists.

Crosstalk with Other Pathways: Studying the potential for crosstalk between muscarinic receptor signaling initiated by this compound and other important cellular signaling pathways, such as those involved in inflammation or neuroprotection. researchgate.netnih.govfrontiersin.orgnih.govnih.gov

Receptor Trafficking and Desensitization: Investigating how this compound binding affects muscarinic receptor trafficking, internalization, and desensitization processes, which are crucial mechanisms regulating receptor responsiveness. wikipedia.org

Advanced signaling pathway studies with this compound could provide a deeper understanding of the molecular mechanisms underlying its functional selectivity and potential therapeutic effects, particularly in the context of central cholinergic function and cognitive disorders where M1 receptors play a significant role. nih.govcbcs.se

Opportunities for Computational Chemistry and Molecular Modeling in this compound Design and Optimization

Computational chemistry and molecular modeling techniques offer powerful tools that can complement experimental efforts in the design and optimization of this compound analogues. protoqsar.comcbcs.sezib.denih.govmdpi.comresearchgate.net These methods can provide insights into the molecular interactions between ligands and receptors, predict pharmacological properties, and guide the synthesis of novel compounds. protoqsar.comcbcs.semdpi.comresearchgate.netdrugdesign.org

Opportunities for applying computational approaches to this compound research include:

Molecular Docking and Scoring: Utilizing molecular docking simulations to predict the binding modes and affinities of this compound and its analogues to different muscarinic receptor subtypes (M1-M5). protoqsar.comcbcs.semdpi.comresearchgate.net This can help rationalize observed SAR and guide the design of analogues with improved selectivity.

Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the dynamic behavior of this compound-receptor complexes, assess the stability of binding poses, and understand conformational changes in the receptor induced by ligand binding. protoqsar.comcbcs.sezib.denih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the structural features of this compound analogues with their biological activities (e.g., potency at M1 receptors, selectivity over other subtypes). protoqsar.comcbcs.sedrugdesign.orgresearchgate.net These models can be used to predict the activity of un बारे synthesized compounds and prioritize candidates for synthesis and testing.

Virtual Screening: Employing virtual screening techniques to search large databases of commercially available compounds or virtual libraries for potential new scaffolds or analogues that are predicted to bind to muscarinic receptors with high affinity and selectivity, using the structural features of this compound as a query. protoqsar.comcbcs.se

Pharmacophore Modeling: Developing pharmacophore models based on the interactions of active this compound analogues with the receptor binding site. protoqsar.com These models can capture the essential features required for activity and be used to screen databases for compounds possessing similar characteristics.

By integrating computational chemistry and molecular modeling with experimental synthesis and pharmacological evaluation, researchers can accelerate the discovery and optimization of this compound analogues with desired properties for both basic research and potential therapeutic applications.

Q & A

Q. How can researchers avoid bias in interpreting this compound’s preclinical efficacy data?

- Methodological Answer :

- Blinded analysis : Separate personnel for compound administration and data collection.

- Pre-registration : Submit experimental designs to platforms like OSF to mitigate HARKing (Hypothesizing After Results are Known).

- Negative data reporting : Publish null results in journals like PLOS ONE to counter publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.